molecular formula C12H19N3O2S2 B12937474 4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid CAS No. 98152-14-8

4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid

Cat. No.: B12937474
CAS No.: 98152-14-8
M. Wt: 301.4 g/mol
InChI Key: SLHYUBSRYRYXAC-UHFFFAOYSA-N
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Description

4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a cyclohexylamino group attached to the thiadiazole ring, which is further connected to a butanoic acid moiety through a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the thiadiazole ring.

    Attachment of the Butanoic Acid Moiety: The final step involves the formation of a thioether bond between the thiadiazole ring and the butanoic acid moiety. This can be achieved through the reaction of a thiol group on the thiadiazole ring with a haloalkanoic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclohexylamino group and the thiadiazole ring are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetic acid
  • 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)propanoic acid
  • 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)pentanoic acid

Uniqueness

4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group and the butanoic acid moiety, along with the thiadiazole ring, makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be elucidated as follows:

  • Thiadiazole Ring : The 1,3,4-thiadiazole moiety is known for its role in various biological activities including anti-inflammatory and anticancer properties.
  • Cyclohexylamino Group : This substituent may enhance the lipophilicity and bioavailability of the compound.
  • Butanoic Acid Component : This part of the molecule contributes to its potential as a bioactive agent.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

  • A study evaluated various thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Notably, compounds with similar structures to our target compound showed IC50 values as low as 0.034mmol L10.034\,\text{mmol L}^{-1} against A549 cells .
  • The mechanism often involves the inhibition of aromatase activity in breast cancer cells, which is crucial for estrogen biosynthesis .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been well-documented:

  • Compounds similar to our target have demonstrated protective effects in in vivo models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example, certain derivatives showed up to 80% protection at dosages of 100mg kg100\,\text{mg kg} .
  • The proposed mechanisms include modulation of GABAergic neurotransmission and inhibition of voltage-gated ion channels .

Anti-inflammatory Effects

Thiadiazole compounds are also recognized for their anti-inflammatory properties:

  • Studies have reported that these compounds can significantly reduce inflammation markers in various models, suggesting their potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : They may act on various receptors involved in neurotransmission and inflammatory pathways.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that contribute to their protective effects against cellular damage.

Case Studies

Several studies have provided insights into the biological activity of thiadiazole derivatives:

Study ReferenceBiological ActivityKey Findings
Aliyu et al. (2021) Anticonvulsant66.67% protection in MES model at 100mg kg100\,\text{mg kg}
Bhattacharya et al. (2019) AnticancerCompounds exhibited IC50 values as low as 0.034mmol L10.034\,\text{mmol L}^{-1} against A549 cells
Maddila et al. (2016) Anti-inflammatorySignificant reduction in inflammation markers

Properties

CAS No.

98152-14-8

Molecular Formula

C12H19N3O2S2

Molecular Weight

301.4 g/mol

IUPAC Name

4-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid

InChI

InChI=1S/C12H19N3O2S2/c16-10(17)7-4-8-18-12-15-14-11(19-12)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14)(H,16,17)

InChI Key

SLHYUBSRYRYXAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NN=C(S2)SCCCC(=O)O

Origin of Product

United States

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